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Compound of Interest

Compound Name: 2-Fluoro-5-methoxybenzonitrile

Cat. No.: B165117

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Fluoro-5-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical
synthesis. This document is intended for researchers, scientists, and drug development
professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 2-Fluoro-5-
methoxybenzonitrile. This data is predicted based on the analysis of structurally similar
compounds and established spectroscopic principles.

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment
ppm (9) Hz
~7.30 dd JHF = 8.5, JHH = 3.0 H-6
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~3.85 S - -OCHs
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Chemical Shift (8) ppm Assignment
~160 (d, 2JCF = 250 Hz) c-2

~156 C-5

~125 C-6

~118 (d, 2JCF = 20 Hz) C-4

~116 (d, 2JCF = 25 Hz) c-3

~115 C-1

~105 (d, “JCF = 5 Hz) CN

~56 -OCHs

ble 3: licted | :

Wavenumber (cm—?) Functional Group
~3050-3100 Aromatic C-H stretch
~2950-3000 Aliphatic C-H stretch (-OCHs)
~2230 C=N stretch

~1600, ~1500 Aromatic C=C stretch

~1250 Aryl-O stretch

~1030 C-F stretch

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation
151 [M]* (Molecular lon)
136 [M - CHs]*

122 [M - HCNJ*

108 [M - COJ*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Procedure:

o Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-5-methoxybenzonitrile and
dissolve it in approximately 0.7 mL of deuterated chloroform (CDCIs).[1] The use of a
deuterated solvent is crucial to avoid large solvent peaks in the *H NMR spectrum.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a
500 MHz NMR spectrometer. For 33C NMR, a proton-decoupled spectrum is typically
acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:
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o Sample Preparation: As 2-Fluoro-5-methoxybenzonitrile is a solid, the Attenuated Total
Reflectance (ATR) technique is recommended for its simplicity and minimal sample
preparation. Place a small amount of the solid sample directly on the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the
range of 4000-400 cm~1. A background spectrum of the clean ATR crystal should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:

o Sample Preparation: Prepare a dilute solution of 2-Fluoro-5-methoxybenzonitrile in a
volatile organic solvent such as methanol or acetonitrile. The concentration should be in the
range of 1-10 pg/mL.

 lonization: Introduce the sample into the mass spectrometer. Electron Impact (El) ionization
is a common technique for small, relatively volatile molecules and will likely produce a clear
fragmentation pattern. Electrospray ionization (ESI) can also be used, which is a softer
ionization technique that will likely show a prominent molecular ion peak.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any
fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 2-Fluoro-5-methoxybenzonitrile.
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Compound Synthesis & Purification
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Spectroscopic analysis workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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